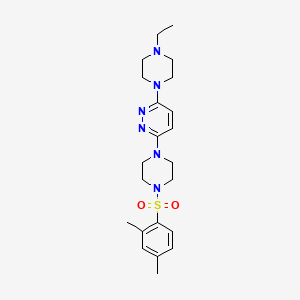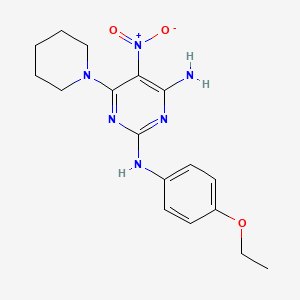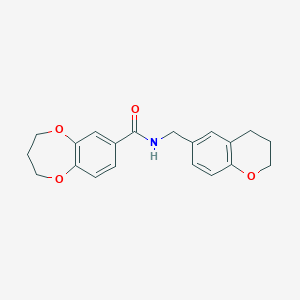![molecular formula C24H33N5O2 B11254423 3-[4-(4-Butoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B11254423.png)
3-[4-(4-Butoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(4-丁氧基苯甲酰)哌嗪-1-YL]-6-(哌啶-1-YL)哒嗪是一种复杂的有机化合物 , 属于杂环化合物 类。该化合物具有一个被哌嗪和哌啶部分取代的哒嗪环,使其成为医药化学 和药理学 等各个科学研究领域的关注分子 。
准备方法
合成路线和反应条件
3-[4-(4-丁氧基苯甲酰)哌嗪-1-YL]-6-(哌啶-1-YL)哒嗪的合成通常涉及多步有机反应。一种常见的合成路线包括:
哒嗪核的形成: 哒嗪环可以通过肼 与合适的二羰基化合物 缩合合成。
用哌嗪和哌啶取代: 然后将哒嗪核进行亲核取代反应 ,与哌嗪和哌啶衍生物反应。此步骤通常需要使用氢化钠 (NaH) 或叔丁醇钾 (KOtBu) 等强碱来去质子化亲核试剂。
引入丁氧基苯甲酰基: 最后一步是使用三乙胺 (TEA) 等碱,在4-丁氧基苯甲酰氯 存在下,对哌嗪氮进行酰化反应 ,从而得到目标化合物。
工业生产方法
该化合物的工业生产可能会遵循类似的合成路线,但规模更大,利用连续流动反应器 优化反应条件,提高产率。使用自动化系统进行试剂添加和温度控制对于确保一致性和安全性至关重要。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在哌啶和哌嗪环上,导致形成N-氧化物 。
还原: 还原反应可以靶向丁氧基苯甲酰部分中的羰基 ,可能将其转化为醇 。
取代: 化合物中的芳环可以参与亲电芳香取代反应 ,从而实现进一步的官能化。
常用试剂和条件
氧化: 在温和条件下,使用过氧化氢 (H₂O₂) ** 或 间氯过氧苯甲酸 (m-CPBA) 等试剂。
还原: 在无水溶剂中,使用硼氢化钠 (NaBH₄) 或 氢化铝锂 (LiAlH₄)。
取代: 使用溴 (Br₂) ** 等卤化剂或亚硫酰氯 (SOCl₂) ** 等氯化剂。
主要产物
氧化: 哌嗪和哌啶的N-氧化物。
还原: 丁氧基苯甲酰基的醇衍生物。
取代: 卤代芳烃衍生物。
科学研究应用
3-[4-(4-丁氧基苯甲酰)哌嗪-1-YL]-6-(哌啶-1-YL)哒嗪在科学研究中有多种应用:
医药化学: 由于其能够与神经递质受体相互作用,因此正在研究其作为 药理学剂的潜力,特别是在针对 神经系统疾病的药物开发中。
生物学研究: 该化合物用于研究细胞信号通路和 受体-配体相互作用。
工业应用: 它可以作为中间体,用于合成用于生产 药物和 农用化学品的更复杂分子。
作用机制
3-[4-(4-丁氧基苯甲酰)哌嗪-1-YL]-6-(哌啶-1-YL)哒嗪的作用机制涉及它与特定分子靶标的相互作用,例如G蛋白偶联受体 (GPCR) 或 离子通道。该化合物可以调节这些靶标的活性,从而导致 细胞信号通路的变化。例如,它可能在某些 神经递质受体上充当 拮抗剂或 激动剂,影响神经元活动,并可能在 焦虑或 抑郁等疾病中提供治疗益处。
相似化合物的比较
类似化合物
3-[4-(4-甲氧基苯甲酰)哌嗪-1-YL]-6-(哌啶-1-YL)哒嗪: 结构类似,但用甲氧基代替了 丁氧基。
3-[4-(4-乙氧基苯甲酰)哌嗪-1-YL]-6-(哌啶-1-YL)哒嗪: 具有乙氧基,提供不同的 药代动力学特性。
独特性
3-[4-(4-丁氧基苯甲酰)哌嗪-1-YL]-6-(哌啶-1-YL)哒嗪中丁氧基的存在赋予其独特的 亲脂性和 空间特性,这会影响其对某些生物靶标的 结合亲和力和 选择性。这使其成为探索药物开发中 构效关系**的宝贵化合物。
属性
分子式 |
C24H33N5O2 |
|---|---|
分子量 |
423.6 g/mol |
IUPAC 名称 |
(4-butoxyphenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H33N5O2/c1-2-3-19-31-21-9-7-20(8-10-21)24(30)29-17-15-28(16-18-29)23-12-11-22(25-26-23)27-13-5-4-6-14-27/h7-12H,2-6,13-19H2,1H3 |
InChI 键 |
RIEQKSLLWGAMLD-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B11254361.png)
![1-(3-chloro-4-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-3-(m-tolyl)urea](/img/structure/B11254366.png)
![N-(4-(N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B11254384.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11254391.png)


![N-(3-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B11254401.png)
![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11254405.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11254413.png)

![2-(2-Methoxyphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide](/img/structure/B11254429.png)
![2-[3-(Dimethylamino)propyl]-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11254431.png)
